molecular formula C13H22N2O2 B7510397 N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7510397
M. Wt: 238.33 g/mol
InChI Key: QULSCSLSGXMOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained attention for its potential use in scientific research. This compound has been found to have similar effects to THC, the primary psychoactive component of cannabis. However, CP-47,497 is much more potent and selective in its binding to cannabinoid receptors in the brain. This makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide binds selectively to cannabinoid receptors in the brain, primarily the CB1 receptor. This results in the activation of intracellular signaling pathways that modulate various physiological processes. For example, activation of CB1 receptors in the brain can lead to the release of neurotransmitters such as dopamine and serotonin, which can affect mood, appetite, and pain perception. CB1 receptor activation can also modulate immune function, inflammation, and cell proliferation.
Biochemical and physiological effects:
N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide has been found to have a wide range of biochemical and physiological effects in various experimental systems. For example, it has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative disease, as well as anti-tumor effects in models of cancer. However, the precise mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide in scientific research is its high potency and selectivity for cannabinoid receptors. This makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. However, one limitation of using N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide is its potential for off-target effects, particularly at high concentrations. This can complicate the interpretation of experimental results and requires careful control of experimental conditions.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide and related compounds. One area of interest is the development of more selective and potent cannabinoid receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurodegenerative diseases. Finally, there is a need for further investigation into the potential risks and benefits of cannabinoid receptor agonists for human health, particularly in the context of medical use.

Synthesis Methods

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is cycloheptanone, which is then converted to cycloheptanone oxime. This intermediate is then reacted with ethyl chloroacetate to form N-ethyl-2-(cycloheptyl)-2-oxoacetamide. Finally, this compound is reacted with pyrrolidine to form the desired product, N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide.

Scientific Research Applications

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide has been used in a wide range of scientific studies to investigate the effects of cannabinoid receptor activation in various physiological and pathological processes. For example, it has been used to study the role of the endocannabinoid system in pain processing, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to investigate the potential therapeutic effects of cannabinoid receptor agonists in conditions such as cancer, epilepsy, and psychiatric disorders.

properties

IUPAC Name

N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(10-15-9-5-8-13(15)17)14-11-6-3-1-2-4-7-11/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULSCSLSGXMOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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